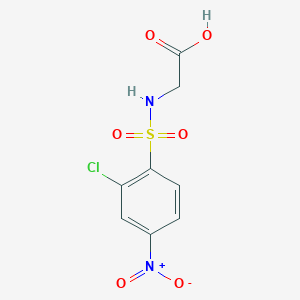

2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid is an organic compound with the molecular formula C8H7ClN2O6S It is characterized by the presence of a chloro and nitro group on a benzene ring, which is further connected to a sulfonamide and acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid typically involves the reaction of 2-chloro-4-nitrobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C during the addition of reagents and then allowing the reaction mixture to warm to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Reduction: 2-(2-Amino-4-chlorobenzenesulfonamido)acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-Chloro-4-nitrobenzenesulfonic acid and glycine.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

The compound has been identified as an effective agent against various soil-borne plant diseases. Research indicates that it possesses broad-spectrum fungicidal activity, particularly against clubroot disease affecting cruciferous vegetables such as cabbages and turnips. It also shows efficacy against other soil-borne diseases caused by fungi, such as scab in potatoes and rhizomania in sugar beets .

Key Findings:

- Controlling Agents : Effective against clubroot, scab, and powdery scab.

- Application Rates : Typically applied at rates of 0.5 to 20 kg per hectare, depending on the target disease and environmental conditions .

- Formulations : Can be utilized in various formulations including dusts, wettable powders, and granules, often mixed with carriers like clays or organic materials .

Pharmaceutical Applications

In the pharmaceutical realm, 2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid is being explored for its antibacterial properties. It has shown activity against gram-positive bacteria, which could position it as a candidate for developing new antibacterial agents .

Potential Uses:

- Antibacterial Agent : Investigated for its potential to treat infections caused by resistant bacterial strains.

- Formulation Development : May be incorporated into drug formulations aimed at enhancing therapeutic efficacy against specific bacterial infections.

Data Tables

| Application Area | Specific Use Case | Efficacy/Notes |

|---|---|---|

| Agricultural | Control of clubroot in cruciferous crops | Effective at 0.5 - 20 kg/ha |

| Agricultural | Treatment of scab in potatoes | Broad-spectrum fungicidal activity |

| Pharmaceutical | Antibacterial applications | Activity against gram-positive bacteria |

Case Study 1: Control of Clubroot Disease

In a controlled field trial, the application of this compound demonstrated a significant reduction in clubroot incidence among treated crops compared to untreated controls. The compound was applied at varying rates to assess optimal efficacy.

Results:

- Reduction in disease severity by up to 70% at higher application rates.

- Improved yield and quality of cruciferous vegetables.

Case Study 2: Antibacterial Efficacy

A laboratory study evaluated the antibacterial properties of this compound against several strains of gram-positive bacteria. The results indicated notable inhibitory effects at low concentrations.

Results:

- Minimum Inhibitory Concentration (MIC) values were established, showing potential for development into a therapeutic agent.

- Further studies are needed to explore mechanisms of action and resistance profiles.

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-nitrobenzenesulfonamide: Lacks the acetic acid moiety but shares similar chemical properties.

2-Amino-4-chlorobenzenesulfonamidoacetic acid: A reduction product of the nitro compound.

4-Nitrobenzenesulfonamidoacetic acid: Lacks the chloro group but has similar structural features.

Uniqueness

2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid is unique due to the presence of both chloro and nitro groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups with the sulfonamide and acetic acid moieties makes it a versatile compound for various applications.

Biologische Aktivität

2-(2-Chloro-4-nitrobenzenesulfonamido)acetic acid, often referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure includes a nitro group, which is known for its role in various biological mechanisms, including enzyme inhibition and cytotoxicity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. Additionally, the compound has been studied for its potential to inhibit various enzymes, which can influence cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown notable activity against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and death. For example, it has been reported to inhibit the Bcl-2 family proteins, which play critical roles in regulating apoptosis .

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human lung cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Mutagenicity and Safety Profile

While exploring the biological activity of this compound, mutagenicity studies are crucial for assessing safety. The compound was tested for mutagenic potential using the Salmonella typhimurium assay. Results indicated a non-mutagenic response; however, further studies are needed to fully understand its safety profile in vivo .

Eigenschaften

IUPAC Name |

2-[(2-chloro-4-nitrophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O6S/c9-6-3-5(11(14)15)1-2-7(6)18(16,17)10-4-8(12)13/h1-3,10H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBAFFDNRGIBKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.